molecular formula C6H4ClF3N2 B15298714 5-Chloro-2-(trifluoromethyl)pyridin-4-amine CAS No. 1060810-26-5

5-Chloro-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B15298714
CAS No.: 1060810-26-5
M. Wt: 196.56 g/mol
InChI Key: JWQRIFDUIJXNNB-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)pyridin-4-amine (CAS 1060810-26-5) is a premium chemical intermediate designed for advanced research and development, particularly in the discovery of novel agrochemicals and pharmaceuticals. This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are highly valued for their unique properties imparted by the synergy between the fluorine atoms and the pyridine ring . The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's characteristics, including its metabolism, biomolecular affinity, and overall bioactivity . The presence of both chloro and amine functional groups on the pyridine ring provides versatile handles for further synthetic modification, making this amine a valuable building block for constructing more complex target molecules. Globally, TFMP derivatives form the basis of more than 20 commercial agrochemicals and several approved pharmaceutical and veterinary products, underscoring the strategic importance of this chemical class in industrial research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1060810-26-5

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C6H4ClF3N2/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H,(H2,11,12)

InChI Key

JWQRIFDUIJXNNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)pyridin-4-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for further applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Scientific Research Applications

5-Chloro-2-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

2-Chloro-4-(trifluoromethyl)pyridine

  • Structure : Chlorine at the 2-position and trifluoromethyl at the 4-position of pyridine.
  • This derivative is often used as an intermediate in synthesizing agrochemicals .
  • Similarity Score : 0.80 (based on CAS similarity data) .

5-(Trifluoromethyl)pyridin-3-amine

  • Structure : Trifluoromethyl at the 5-position and amine at the 3-position.
  • Key Differences : Positional isomerism alters electronic distribution and steric interactions. This compound has shown activity in kinase inhibition studies .

3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

  • Structure : A more complex derivative with dual chlorine atoms, nitro groups, and trifluoromethyl substituents.
  • Used as a herbicide precursor .

Pyrimidine-Based Analogues

2-Chloro-4-methylpyrimidin-5-amine

  • Structure : Pyrimidine ring with chlorine at the 2-position, methyl at the 4-position, and amine at the 5-position.
  • Key Differences : The pyrimidine ring (6-membered with two nitrogen atoms) vs. pyridine (one nitrogen). This compound is utilized in kinase inhibitor development .

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

  • Structure : Chlorine at the 4-position, trifluoromethyl at the 2-position, and methyl groups at the 5- and 6-positions.
  • Key Differences : Increased steric bulk from methyl groups reduces solubility but enhances target specificity in enzyme inhibition .

Functionalized Derivatives in Pharmaceutical Contexts

Asundexian Intermediate

  • Structure : A radiolabeled compound containing a 5-chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl moiety.
  • Key Differences : Incorporation of a triazole ring and radiolabeled groups enables pharmacokinetic tracking. Used in clinical trials for thrombosis prevention .

N-[[5-Chloro-2-(trifluoromethyl)phenyl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine

  • Structure : Combines the target pyridine derivative with a thiazole ring and phenyl group.
  • Key Differences: The thiazole ring introduces additional hydrogen-bonding sites, enhancing interactions with biological targets like methionine aminopeptidases .

Comparative Data Table

Compound Name Core Structure Substituents Key Applications Reference
This compound Pyridine 5-Cl, 2-CF₃, 4-NH₂ Drug intermediate, enzyme inhibition
2-Chloro-4-(trifluoromethyl)pyridine Pyridine 2-Cl, 4-CF₃ Agrochemical synthesis
5-(Trifluoromethyl)pyridin-3-amine Pyridine 5-CF₃, 3-NH₂ Kinase inhibitors
2-Chloro-4-methylpyrimidin-5-amine Pyrimidine 2-Cl, 4-CH₃, 5-NH₂ Kinase research
Asundexian Intermediate Pyridine/Triazole 5-Cl, 2-CF₃, triazole, radiolabel Thrombosis therapy

Biological Activity

5-Chloro-2-(trifluoromethyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

This compound, with the molecular formula C6_6H4_4ClF3_3N, is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological potency. The compound is often utilized as a building block in drug development due to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing trifluoromethyl groups have been shown to improve drug potency by stabilizing interactions with target enzymes through hydrogen bonding. This interaction can lower the pKa_a of cyclic carbamates, enhancing their efficacy against specific enzymes.
  • Impact on Biochemical Pathways : The compound may influence various biochemical pathways by modulating enzyme activity, which is crucial for cellular functions. For instance, it has demonstrated inhibitory effects on matrix metalloproteinases (MMPs), which are involved in cancer metastasis .
  • Selective Cytotoxicity : Research indicates that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is essential for minimizing side effects in therapeutic applications .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibitory effects on MMP-2 and MMP-9
Anticancer ActivityIC50_{50} values of 0.126 μM against MDA-MB-231
Toxicity ProfileNo acute toxicity observed up to 2000 mg/kg
PharmacokineticsOral bioavailability of 31.8%

Case Studies and Research Findings

  • Anticancer Efficacy : A study highlighted the compound's potent inhibitory effects on the proliferation of the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, showcasing a significant selectivity index compared to non-cancerous cells . The compound induced apoptosis and arrested the cell cycle at the G2/M phase, demonstrating its potential as an anticancer agent.
  • Mechanism Exploration : Further investigations into the mechanism revealed that this compound could act as a competitive inhibitor of certain kinases involved in cancer progression, thereby providing insights into its role in targeted therapy .
  • Structural Modifications : Structure-activity relationship studies indicated that modifications to the pyridine ring could significantly alter the compound's potency and selectivity. For example, adding electron-withdrawing groups enhanced inhibitory activity against specific targets while maintaining low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-(trifluoromethyl)pyridin-4-amine?

  • Methodological Answer : The compound can be synthesized via fluorodenitration using tetrabutylammonium fluoride (TBAF) under mild conditions, which preserves functional groups while introducing fluorine . Alternatively, multi-step approaches involving nucleophilic substitution (e.g., replacing chloro or nitro groups with amines) are common. For example, intermediates like 4-chloro-2-(trifluoromethyl)pyridine can undergo amination under controlled ammonia pressure (60–100°C, 24–48 hours) . Key parameters include solvent choice (e.g., DMF or THF), temperature control, and catalyst optimization (e.g., Pd/C for hydrogenation steps).

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituent positions and electronic environments. For example, the trifluoromethyl group (CF3CF_3) shows distinct 19^{19}F NMR signals near -60 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated: 221.04 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar pyrimidine derivatives .

Q. How do the chloro and trifluoromethyl substituents influence the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing CF3CF_3 group deactivates the pyridine ring, directing electrophilic substitution to the meta position. The chloro substituent enhances stability against hydrolysis but can participate in nucleophilic aromatic substitution (e.g., replacing Cl with amines under basic conditions). Reactivity studies should include kinetic assays (e.g., monitoring reaction rates via HPLC) and computational modeling (DFT calculations) to predict regioselectivity .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate Purification : Use column chromatography or recrystallization to isolate key intermediates (e.g., 5-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde) before amination .
  • Reaction Monitoring : Employ TLC or in-situ IR spectroscopy to detect side products (e.g., over-fluorinated byproducts) .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency .

Q. What strategies address regioselectivity challenges during derivatization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the amine group with Boc (terttert-butoxycarbonyl) to direct functionalization to the chloro position .
  • Directed Ortho-Metalation : Use strong bases (e.g., LDA) to deprotonate specific positions, enabling selective introduction of substituents .
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions through rapid, controlled heating .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor in medicinal chemistry?

  • Methodological Answer :

  • In Vitro Assays : Test inhibitory activity against kinases (e.g., JAK/STAT or GSK-3α/β) using fluorescence polarization or ADP-Glo™ assays. Compare IC50_{50} values with known inhibitors .
  • Molecular Docking : Simulate binding interactions with kinase ATP-binding pockets using software like AutoDock Vina. Focus on hydrogen bonds with hinge regions and hydrophobic contacts with CF3CF_3 .
  • SAR Studies : Synthesize derivatives (e.g., replacing Cl with Br or modifying the amine group) to correlate structural changes with activity .

Q. How can contradictions in reported biological activities of fluorinated pyridines be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies to identify variables (e.g., cell lines, assay conditions). For example, antitumor activity may vary due to differential expression of target proteins .
  • Standardized Protocols : Replicate experiments using identical concentrations (e.g., 10 μM), solvents (DMSO < 0.1%), and controls.
  • Mechanistic Profiling : Use RNA sequencing or proteomics to identify off-target effects that explain divergent results .

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